(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Scientific Research Applications
(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of a fluorobenzaldehyde with the benzofuran core under basic conditions to form the benzylidene linkage.
Attachment of the Methylallyloxy Group: The final step includes the etherification of the benzofuran core with a methylallyl alcohol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the benzylidene group or to reduce any carbonyl functionalities.
Substitution: The fluorine atom in the fluorobenzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-chlorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- (Z)-2-(3-bromobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- (Z)-2-(3-methylbenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
Uniqueness
The uniqueness of (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one lies in the presence of the fluorine atom in the benzylidene group. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3/c1-12(2)11-22-15-6-7-16-17(10-15)23-18(19(16)21)9-13-4-3-5-14(20)8-13/h3-10H,1,11H2,2H3/b18-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFNPRASYVLYCN-NVMNQCDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.